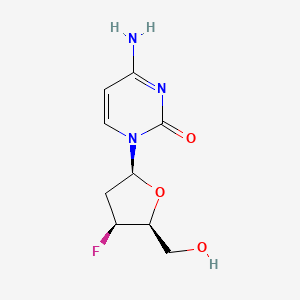
2'F-dd-L-araC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Fluoro-2’,3’-dideoxy-L-arabinocytidine (2’F-dd-L-araC) is a synthetic nucleoside analog. It is structurally similar to cytidine but has modifications that make it a valuable tool in various scientific research fields. The incorporation of a fluorine atom at the 2’ position and the removal of the 3’ hydroxyl group are key features that distinguish it from natural nucleosides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’F-dd-L-araC typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable arabinose derivative, followed by the introduction of the cytidine base. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2’F-dd-L-araC may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet the high demand for this compound in research and pharmaceutical applications.
化学反应分析
Types of Reactions
2’F-dd-L-araC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The fluorine atom can be substituted with other functional groups to create new analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cytidine derivatives, while substitution reactions can produce a wide range of analogs with potential biological activity.
科学研究应用
2’F-dd-L-araC has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of novel nucleoside analogs.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: 2’F-dd-L-araC is investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with DNA synthesis.
Industry: It is used in the development of new pharmaceuticals and diagnostic tools.
作用机制
The mechanism of action of 2’F-dd-L-araC involves its incorporation into DNA during replication. The presence of the fluorine atom and the absence of the 3’ hydroxyl group prevent proper DNA elongation, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, disrupting the replication process.
相似化合物的比较
Similar Compounds
2’-Fluoro-2’,3’-dideoxycytidine (2’F-ddC): Similar structure but lacks the L-arabino configuration.
2’-Fluoroarabinonucleic acid (2’F-araC): Contains the arabino configuration but retains the 3’ hydroxyl group.
2’,3’-Dideoxycytidine (ddC): Lacks both the fluorine atom and the arabino configuration.
Uniqueness
2’F-dd-L-araC is unique due to its specific structural modifications, which confer distinct biological properties. The combination of the fluorine atom and the L-arabino configuration enhances its stability and efficacy in biological systems, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
177365-14-9 |
|---|---|
分子式 |
C9H12FN3O3 |
分子量 |
229.21 g/mol |
IUPAC 名称 |
4-amino-1-[(2S,4S,5S)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6-,8-/m0/s1 |
InChI 键 |
HNSUDSIHCJEYQG-HAFWLYHUSA-N |
手性 SMILES |
C1[C@@H]([C@@H](O[C@@H]1N2C=CC(=NC2=O)N)CO)F |
规范 SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















